4-(Isopentylsulfonyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

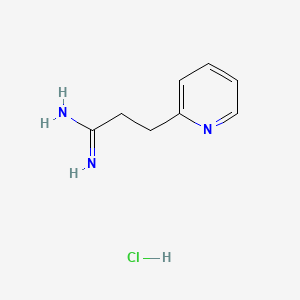

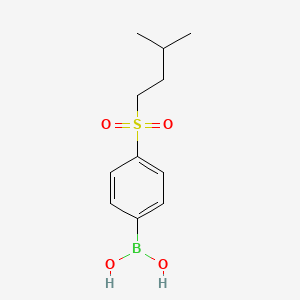

4-(Isopentylsulfonyl)phenylboronic acid is a chemical compound with the molecular formula C11H17BO4S . It has a molecular weight of 256.13 . The IUPAC name for this compound is 4-(isopentylsulfonyl)phenylboronic acid .

Molecular Structure Analysis

The InChI code for 4-(Isopentylsulfonyl)phenylboronic acid is 1S/C11H17BO4S/c1-9(2)7-8-17(15,16)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis

4-(Isopentylsulfonyl)phenylboronic acid has a density of 1.2±0.1 g/cm³ . Its boiling point is 434.3±47.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 72.8±3.0 kJ/mol . The flash point is 216.4±29.3 °C . The index of refraction is 1.566 . The molar refractivity is 65.3±0.4 cm³ . The compound has 3 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique

Sensing Applications

Boronic acids, including phenylboronic acids, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the interaction of boronic acids with proteins, their manipulation, and cell labelling .

Protein Manipulation and Modification

Boronic acids have been used for the manipulation and modification of proteins . This is an area of particular growth and development .

Separation Technologies

Boronic acids have been used in separation technologies . For example, they have been used for electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . This is due to their ability to form covalent complexes with cis-diol containing molecules .

Enrichment of Cis-Diol Containing Molecules

Phenylboronic acid-functionalized polymers have been used for the enrichment of cis-diol containing molecules . These polymers show a high binding affinity and a relatively high binding capacity .

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This is due to their ability to form covalent complexes with cis-diol containing molecules .

Building Materials for Microparticles

Boronic acids have been used as building materials for microparticles for analytical methods . This includes the use of phenylboronic acid-functionalized polymers .

Safety and Hazards

The safety information for 4-(Isopentylsulfonyl)phenylboronic acid indicates that it has a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H312, and H332 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

Propriétés

IUPAC Name |

[4-(3-methylbutylsulfonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO4S/c1-9(2)7-8-17(15,16)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKVMNLHOXHWHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CCC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675219 |

Source

|

| Record name | [4-(3-Methylbutane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217500-93-0 |

Source

|

| Record name | [4-(3-Methylbutane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)

![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)